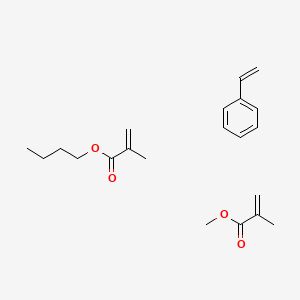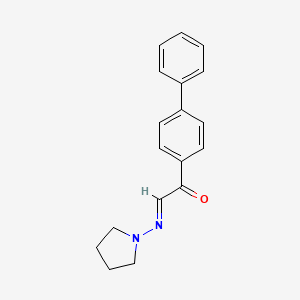
2-Cyanoethyl 3-(aziridin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl 3-(aziridin-1-yl)propanoate is an organic compound that features both a cyanoethyl group and an aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 3-(aziridin-1-yl)propanoate typically involves the reaction of aziridine with a cyanoethyl ester. One common method is the nucleophilic ring-opening of an epoxide with sodium azide, followed by a Staudinger reaction to form the aziridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves large-scale ring-opening polymerization techniques. These methods can be either cationic or anionic, depending on the desired polymer structure . The production process must be carefully monitored to manage the high reactivity and potential toxicity of aziridine compounds.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines or thiols, leading to the formation of substituted amines or thiols.
Oxidation and Reduction: The cyanoethyl group can undergo oxidation to form carboxylic acids or reduction to form primary amines.
Polymerization: The aziridine ring can participate in polymerization reactions to form polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethylamine, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include substituted amines, thiols, carboxylic acids, and polyamines. These products have significant applications in various fields, including materials science and pharmaceuticals .
Scientific Research Applications
2-Cyanoethyl 3-(aziridin-1-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 3-(aziridin-1-yl)propanoate involves the ring-opening of the aziridine group, which can react with various nucleophiles. This reactivity is due to the significant ring strain in the aziridine ring, making it highly susceptible to nucleophilic attack. The cyanoethyl group can also participate in various reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methylaziridine: Similar to aziridine but with a methyl group, which affects its reactivity and applications.
2-(Aziridin-1-yl)ethanol: Contains an aziridine ring and an alcohol group, used in various chemical syntheses.
Uniqueness
2-Cyanoethyl 3-(aziridin-1-yl)propanoate is unique due to the presence of both a cyanoethyl group and an aziridine ring. This combination provides a unique set of reactivities and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
24116-23-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-cyanoethyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c9-3-1-7-12-8(11)2-4-10-5-6-10/h1-2,4-7H2 |
InChI Key |
XRVIDDJVOXXVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCC(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



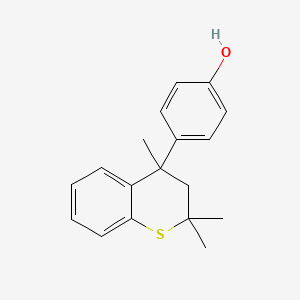
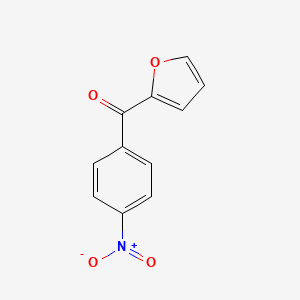
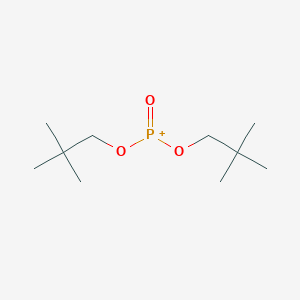
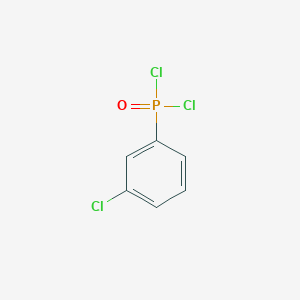

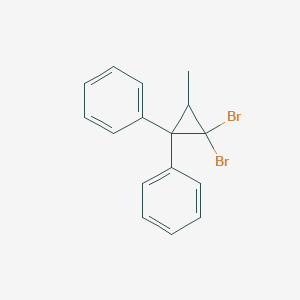

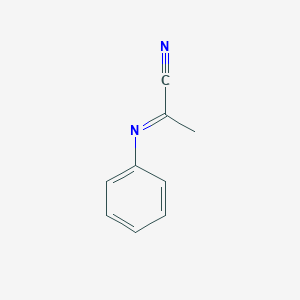
![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)


